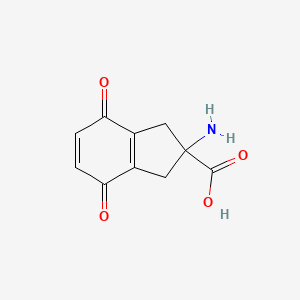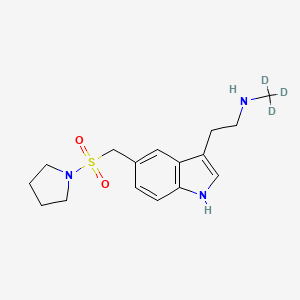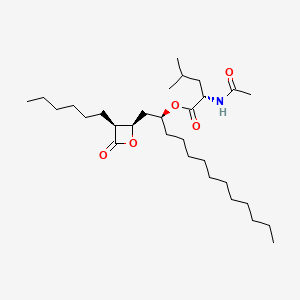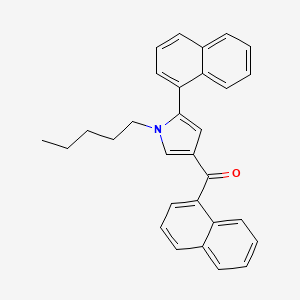
L-fucose-2-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-fucose-2-13C is the labelled analogue of L-fucose . L-fucose is a dietary sugar that is used by cells in a process called fucosylation to posttranslationally modify and regulate protein behavior and function . It plays essential cellular functions in normal organ and immune developmental and homeostasis .
Synthesis Analysis
An efficient synthesis is reported for the preparation of L-fucose, and of L-fucofuranose, from 1. The route is designed to facilitate 13C labelling at C1 and/or C2, and the synthesis of 1,2-13C 2-fucose as its tetraacetate is described .
Molecular Structure Analysis
L-fucose has a molecular formula of C6H12O5 . The pyranose ring of the 2,3-linked L-arabinosyl residue is conformationally flexible .
Chemical Reactions Analysis
Data originating from an experiment show that 1 H signals from hydroxyl 1 H’s appear at the downfield region of the spectrum (expansion of δ H between 8.0 and 5.5 ppm) and line-broadening improves directly proportional to the temperature decrease .
Physical And Chemical Properties Analysis
L-fucose has a molecular weight of 164.16 g/mol . The physical state, appearance, color, odor, odor threshold, pH, relative evaporation rate, melting point, freezing point, boiling point, flash point, auto-ignition temperature, decomposition temperature, flammability, vapor pressure, relative vapor density at 20 °C, relative density, solubility, Log Pow, Log Kow, viscosity, kinematic, viscosity, dynamic, explosive properties, oxidizing properties, explosion limits are not available .
科学的研究の応用
Antitumor Effects
L-fucose-2-13C has shown promise as an antitumor agent. Research suggests that it can inhibit tumor growth and metastasis by interfering with cell adhesion and signaling pathways. Its incorporation into glycoproteins and glycolipids affects cell-surface interactions, potentially modulating immune responses against cancer cells .
Intestinal Disease Relief
L-fucose-2-13C may alleviate intestinal diseases. It participates in the synthesis of mucin, a protective layer in the gut lining. By enhancing mucin production, it contributes to maintaining gut barrier integrity, reducing inflammation, and preventing conditions like inflammatory bowel disease (IBD) .
Emulsification in Food Industry
As an emulsifier, L-fucose-2-13C finds applications in the food industry. It stabilizes oil-in-water emulsions, improving texture, shelf life, and sensory properties of food products. Examples include salad dressings, sauces, and baked goods .
Functional Food Ingredient
L-fucose-2-13C is explored as a functional food ingredient due to its potential health benefits. It may enhance immune function, support gut health, and act as a prebiotic. Incorporating it into dietary supplements or functional foods could promote overall well-being .
Anti-Aging Skincare
In skincare formulations, L-fucose-2-13C contributes to anti-aging effects. It supports collagen synthesis, improves skin hydration, and reduces oxidative stress. Look for it in high-quality serums, creams, and masks targeting skin rejuvenation .
Preparation Methods and Detection Techniques
To utilize L-fucose-2-13C effectively, researchers employ various preparation methods:
For accurate detection, scientists employ techniques such as:
作用機序
Safety and Hazards
L-fucose may cause respiratory tract irritation, may be harmful if absorbed through skin, may cause skin irritation, contact may cause eye irritation, and may be harmful if swallowed . It is also irritating to skin, risk of serious damages to eyes, toxic; danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, possible risk of harm to unborn child .
将来の方向性
特性
IUPAC Name |
(3S,4R,5S,6S)-6-methyl(313C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-BOIBEAGVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([13C@@H](C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-fucose-2-13C | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5'-13C]2'-Deoxyuridine](/img/structure/B583578.png)
![(4S,4Ar,5S,6S)-4-[2,2-bis(trideuteriomethyl)butanoyloxy]-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B583579.png)



![[1',2',3',4',5'-13C5]2'-Deoxyuridine](/img/structure/B583583.png)
![1,2,3,5,6,8A-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B583585.png)



